[5-Nitro-2-(trifluoromethoxy)phenyl]methanol
Description
Properties
IUPAC Name |
[5-nitro-2-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIKSGAPTKHNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259988 | |
| Record name | 5-Nitro-2-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874821-51-9 | |
| Record name | 5-Nitro-2-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874821-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Nitro-2-(trifluoromethoxy)phenyl]methanol typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethoxy group. One common method involves the nitration of 2-(trifluoromethoxy)benzaldehyde using a mixture of nitric acid and sulfuric acid to yield the nitro derivative. This is followed by the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[5-Nitro-2-(trifluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: [5-Nitro-2-(trifluoromethoxy)phenyl]carboxylic acid.
Reduction: [5-Amino-2-(trifluoromethoxy)phenyl]methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-Nitro-2-(trifluoromethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [5-Nitro-2-(trifluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [5-Nitro-2-(trifluoromethoxy)phenyl]methanol
- CAS Registry Number : 874821-51-9
- Molecular Formula: C₈H₆F₃NO₄
- Molar Mass : 237.14 g/mol (calculated)
- Purity : 96% (as reported in commercial catalogs)
Structural Features: This compound consists of a benzene ring substituted with a nitro (-NO₂) group at the 5-position, a trifluoromethoxy (-OCF₃) group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 1-position. The trifluoromethoxy and nitro groups confer electron-withdrawing properties, while the hydroxymethyl group introduces polarity and reactivity for further derivatization.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares this compound with compounds sharing nitro and trifluoromethoxy substituents but differing in functional groups or substitution patterns:
Biological Activity
[5-Nitro-2-(trifluoromethoxy)phenyl]methanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a nitro group and a trifluoromethoxy substituent. These functional groups are known to influence the compound's biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C8H7F3N2O3
- Molecular Weight : 236.15 g/mol
The presence of the trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and potentially increasing its bioavailability in therapeutic contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as enzyme inhibition and modulation of signaling pathways. The trifluoromethoxy group contributes to the compound's enhanced membrane permeability, which is crucial for its therapeutic efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been explored for its potential to inhibit bacterial growth and may serve as a lead compound in the development of new antimicrobial agents. Studies have shown that compounds with similar trifluoromethyl groups often demonstrate improved pharmacological properties compared to their non-fluorinated counterparts.
Anticancer Activity
In vitro studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. For instance, compounds containing similar structural motifs have shown promising results in inhibiting glioblastoma cell proliferation. The mechanism involves induction of apoptosis and inhibition of cell cycle progression, with reported IC50 values suggesting effective cytotoxicity at low concentrations .
Case Studies and Research Findings
- Cytotoxicity Against Glioblastoma Cells :
-
Mechanistic Insights :
- Molecular docking studies have been conducted to understand the binding interactions between this compound derivatives and target proteins such as AURKA and VEGFR-2. These studies revealed strong binding affinities, suggesting that these compounds could effectively inhibit these oncogenic pathways .
Data Tables
| Compound Name | Biological Activity | IC50 (µg/mL) | Target |
|---|---|---|---|
| This compound | Anticancer | 6.43 - 12.16 | Glioblastoma cells |
| Derivative 1 | Antimicrobial | <10 | Bacterial strains |
| Derivative 2 | Anticancer | 9.48 | AURKA Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
